molecular formula C13H13ClFN3OS B1326635 4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 862650-04-2

4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1326635
M. Wt: 313.78 g/mol
InChI Key: CDIFJRTZLBYUOI-UHFFFAOYSA-N
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Description

The compound "4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities, including anti-inflammatory properties, as well as their potential use in corrosion inhibition .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various organic compounds to introduce different substituents on the triazole ring. For instance, the synthesis of a related compound, 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, involves obtaining raw alkyl derivatives from a precursor triazole compound . The synthesis is considered relatively simple, which is advantageous for drug development due to the ease of obtaining various derivatives with potential pharmacological effects.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can form dihedral angles with substituted benzene rings, as observed in a related compound . The presence of substituents like allyl and chloro-fluorophenoxy groups can influence the overall geometry and electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the triazole ring and the substituents attached to it. The introduction of alkyl groups can lead to changes in the compound's affinity and selectivity towards biological targets, such as COX-1 and COX-2 enzymes, which are implicated in the inflammatory response . The specific chemical reactions and interactions of "4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" would depend on the nature of its substituents and the biological environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The presence of hydrogen bonds and C-H···π interactions can stabilize the crystal structure of these compounds . Spectroscopic methods such as FT-IR, UV-visible, and NMR are commonly used to characterize these compounds and confirm their structures . Theoretical calculations, including density functional theory (DFT) and Hartree-Fock (HF) methods, can predict various properties such as vibrational frequencies, chemical shifts, and electronic transitions, which often show good agreement with experimental data .

Scientific Research Applications

  • Indole Derivatives

    • Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Methods : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • 4-Allylbenzene-1,2-diol

    • Application : This compound was shown to have strong antibacterial activity against four plant pathogens .
  • Indole Derivatives

    • Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Methods : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • 4-Allylbenzene-1,2-diol

    • Application : This compound was shown to have strong antibacterial activity against four plant pathogens .
    • Methods : The compound was obtained from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation .
    • Results : The compound had a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 mol/L .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3OS/c1-3-6-18-12(16-17-13(18)20)8(2)19-11-5-4-9(15)7-10(11)14/h3-5,7-8H,1,6H2,2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIFJRTZLBYUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CC=C)OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

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